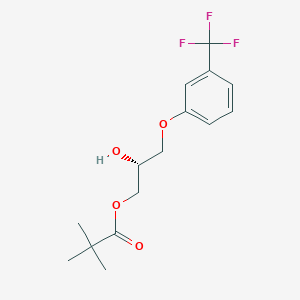
(R)-2-hydroxy-3-(3-(trifluoromethyl)phenoxy)propyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (R)-2-hydroxy-3-(3-(trifluorométhyl)phénoxy)propyl pivalate implique généralement la trifluorométhylation d’intermédiaires radicalaires centrés sur le carbone . Les progrès récents en matière de trifluorométhylation photo-induite et de difluoroalkylation sous photocatalyse ont rendu ces processus plus efficaces et accessibles . Les conditions de réaction impliquent souvent des conditions douces avec de la lumière visible et l’utilisation de divers réactifs fluorés .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des processus de trifluorométhylation à grande échelle, utilisant des équipements de pointe et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les détails spécifiques des méthodes de production industrielle sont souvent exclusifs et peuvent varier d’un fabricant à l’autre.
Analyse Des Réactions Chimiques
Types de réactions
(R)-2-hydroxy-3-(3-(trifluorométhyl)phénoxy)propyl pivalate peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants, des réducteurs et divers catalyseurs. Les conditions de ces réactions peuvent varier, mais elles impliquent souvent des températures contrôlées, des solvants spécifiques et des temps de réaction précis pour obtenir les produits désirés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués.
Applications de la recherche scientifique
(R)-2-hydroxy-3-(3-(trifluorométhyl)phénoxy)propyl pivalate a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme élément de base pour des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec diverses biomolécules.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composant dans le développement de médicaments.
Industrie : Utilisé dans la production de matériaux ayant des propriétés spécifiques, telles qu’une stabilité ou une réactivité accrue .
Applications De Recherche Scientifique
®-2-hydroxy-3-(3-(trifluoromethyl)phenoxy)propyl pivalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity .
Mécanisme D'action
Le mécanisme d’action du (R)-2-hydroxy-3-(3-(trifluorométhyl)phénoxy)propyl pivalate implique son interaction avec des cibles moléculaires et des voies dans les systèmes biologiques. Le groupe trifluorométhyle joue un rôle crucial dans ces interactions, améliorant souvent l’affinité de liaison et la spécificité du composé pour ses cibles . Les voies et les cibles moléculaires exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires comprennent :
- Trifluorométhane (H–CF3)
- 1,1,1-Trifluoroéthane (H3C–CF3)
- Hexafluoroacétone (F3C–CO–CF3)
Unicité
(R)-2-hydroxy-3-(3-(trifluorométhyl)phénoxy)propyl pivalate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et physiques distinctes. La présence du groupe trifluorométhyle améliore sa stabilité et sa réactivité, ce qui le rend précieux pour diverses applications en recherche et dans l’industrie .
Cet article détaillé fournit un aperçu complet du (R)-2-hydroxy-3-(3-(trifluorométhyl)phénoxy)propyl pivalate, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d’action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C15H19F3O4 |
|---|---|
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H19F3O4/c1-14(2,3)13(20)22-9-11(19)8-21-12-6-4-5-10(7-12)15(16,17)18/h4-7,11,19H,8-9H2,1-3H3/t11-/m1/s1 |
Clé InChI |
DRKDZOVZBFSQPT-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OC[C@@H](COC1=CC=CC(=C1)C(F)(F)F)O |
SMILES canonique |
CC(C)(C)C(=O)OCC(COC1=CC=CC(=C1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
![2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)
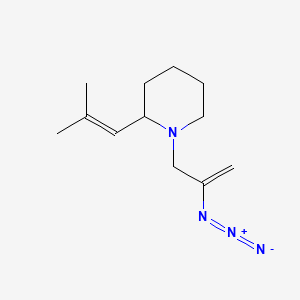

![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
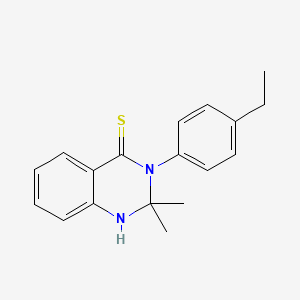
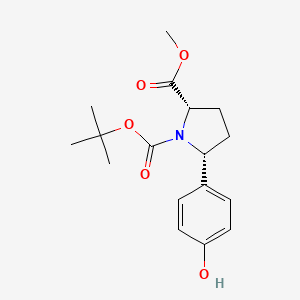
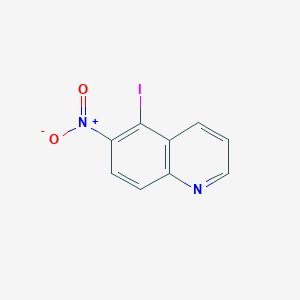
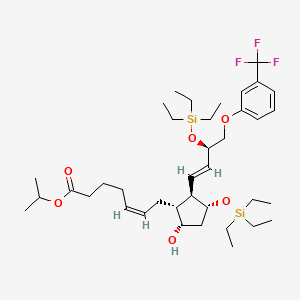
![N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)



